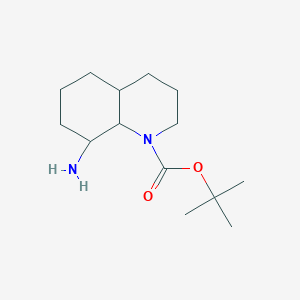
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.374. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a quinoline derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target, but generally, it affects cellular processes by modulating enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 8-amino-decahydroquinoline-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: This compound has a similar structure but includes a chloro-substituted pyridine ring, which may confer different biological activities.
Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound features a bromine atom and a pyrrole ring, leading to different reactivity and applications.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate:
Eigenschaften
IUPAC Name |
tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXLFVZRFLGEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C(CCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)
![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)
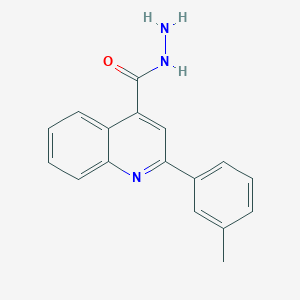
![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)
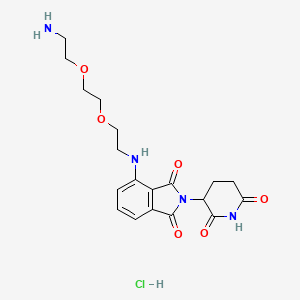
![1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357588.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
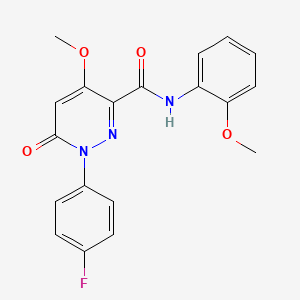
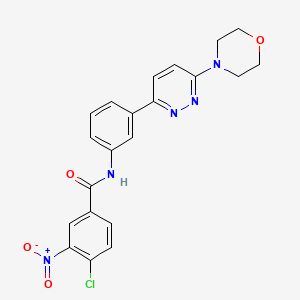
![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)
![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)
